molecular formula C13H15N3O3 B2632688 6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanoic acid CAS No. 362671-94-1

6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanoic acid

Cat. No.: B2632688
CAS No.: 362671-94-1
M. Wt: 261.281
InChI Key: FEMXSJNETLFRBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanoic acid is a heterocyclic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring fused with a benzene ring, forming a benzo[d][1,2,3]triazinone structure The hexanoic acid moiety is attached to the triazine ring, providing additional functional properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzoic acid with a suitable nitrile to form the triazine ring. The hexanoic acid side chain can be introduced through subsequent reactions, such as esterification and hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The key steps include the formation of the triazine ring, followed by the introduction of the hexanoic acid moiety. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazine ring to its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The triazine ring structure allows for binding to active sites of enzymes, thereby modulating their activity. Additionally, the hexanoic acid moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanoic acid is unique due to its specific structure, which combines the triazine ring with a hexanoic acid side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects set it apart from other similar compounds.

Properties

IUPAC Name

6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c17-12(18)8-2-1-5-9-16-13(19)10-6-3-4-7-11(10)14-15-16/h3-4,6-7H,1-2,5,8-9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMXSJNETLFRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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